Homoeriodictyol ((+/-)-), CAS 69097-98-9, is a flavanone recognized for its distinct taste-modulating properties, particularly its ability to mask bitterness. Structurally, it is the 3'-methoxy derivative of the closely related flavanone, eriodictyol. This racemic mixture is a crucial reference material for applications in the food, beverage, and pharmaceutical industries where consistent performance in taste modulation is required, and it serves as an analytical standard for quantifying total homoeriodictyol content in botanical extracts like Yerba Santa (*Eriodictyon californicum*).
Substituting Homoeriodictyol with its close analog, eriodictyol, or other flavanones like hesperetin is unreliable for formulation-critical applications. The single methoxy group difference between Homoeriodictyol and eriodictyol significantly alters molecular properties, leading to distinct performance in taste receptor interactions and solubility profiles. For example, the lack of a 3'-hydroxy or alkoxy group, as in the case of naringenin, can result in a loss of bitter-masking activity against specific compounds like caffeine. This structural specificity means that direct substitution can lead to unpredictable changes in product sensory profiles, formulation stability, and overall efficacy, making the specific procurement of Homoeriodictyol essential for reproducible results.
In human sensory studies, Homoeriodictyol (as its sodium salt) demonstrated a broad masking activity, reducing the perceived bitterness of multiple bitter compounds by 10% to 40%. It significantly decreased the bitterness of caffeine, and its efficacy extends to other chemically diverse bitterants such as salicin, amarogentin, and paracetamol. This contrasts with more structurally simple flavanones like naringenin, which showed a loss of activity against caffeine in the same study context.
| Evidence Dimension | Reduction of perceived bitterness |
| Target Compound Data | 10% to 40% reduction across a range of bitter compounds (salicin, amarogentin, paracetamol, quinine) |
| Comparator Or Baseline | Naringenin (showed loss of activity against caffeine) |
| Quantified Difference | Homoeriodictyol maintains broad activity where naringenin fails against specific bitterants. |
| Conditions | Aqueous solutions, human sensory panel evaluation. |
For formulators needing a reliable and versatile bitterness blocker, this evidence confirms Homoeriodictyol's effectiveness across multiple bitter ingredients, a key requirement for complex food and pharmaceutical products.
Homoeriodictyol exhibits poor solubility in water (approx. 0.38 mg/mL) but is readily soluble in organic solvents like DMSO (up to 50 mg/mL) and ethanol. In contrast, its parent compound, eriodictyol, has even lower aqueous solubility, reported at 0.07 mg/mL at 20 °C. This more than five-fold difference in water solubility is a critical differentiator for processability, particularly when creating aqueous stock solutions or formulations where maximizing concentration without organic solvents is a priority.
| Evidence Dimension | Aqueous Solubility at room temperature |
| Target Compound Data | ~0.38 mg/mL |
| Comparator Or Baseline | Eriodictyol: 0.07 mg/mL |
| Quantified Difference | Homoeriodictyol is over 5 times more soluble in water than Eriodictyol. |
| Conditions | Aqueous solution, ~20-25 °C. |
This solubility advantage simplifies processing and handling, allowing for higher concentrations in aqueous-based systems and potentially reducing the need for co-solvents compared to its direct structural analog, eriodictyol.
The racemic nature of Homoeriodictyol ((+/-)-) makes it the appropriate analytical standard for the quantification of total homoeriodictyol in botanical extracts and commercial preparations where enantiomeric separation is not the primary goal. While natural homoeriodictyol is predominantly the (S)-enantiomer, its parent compound eriodictyol is known to be prone to racemization in solution. Using the defined (+/-)- mixture as a standard ensures accurate, reproducible quantification in QC/QA workflows without the complexity and potential artifacts of chiral separation methods, which are often reserved for specialized pharmacokinetic studies.
| Evidence Dimension | Suitability as an analytical standard for total content |
| Target Compound Data | Defined (+/-)- racemic mixture, suitable for non-stereospecific analysis. |
| Comparator Or Baseline | Enantiomerically pure standards (e.g., (S)-Homoeriodictyol) |
| Quantified Difference | Provides a single, consistent peak for total homoeriodictyol quantification in standard HPLC, avoiding the cost and complexity of chiral columns. |
| Conditions | High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC) for quality control of extracts. |
For quality control labs, procuring the racemic standard is the most direct and cost-effective method for ensuring batch-to-batch consistency of products containing homoeriodictyol.
This compound is the right choice for food, beverage, or oral pharmaceutical formulations containing multiple bitter components, such as plant-based proteins, caffeine, or active pharmaceutical ingredients (APIs). Its demonstrated ability to reduce bitterness from diverse chemical classes ensures more reliable performance than substitutes with a narrower activity spectrum.
Due to its enhanced aqueous solubility compared to its parent compound eriodictyol, Homoeriodictyol is better suited for developing clear beverages, syrups, or other water-based delivery systems. This property facilitates easier processing and can prevent precipitation issues encountered with less soluble analogs.
As a defined racemic mixture, this product serves as the ideal reference material for QC laboratories performing routine quantification of total homoeriodictyol content in raw materials or finished goods. Its use ensures accurate and reproducible results in standard (non-chiral) chromatographic assays, confirming product identity and consistency.